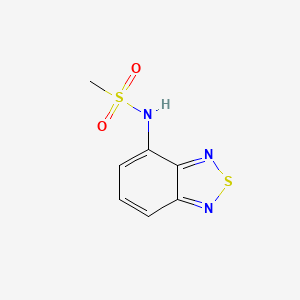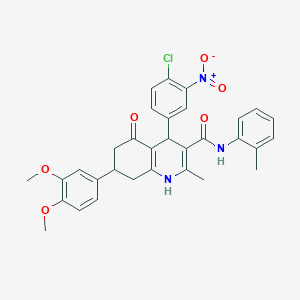![molecular formula C19H16ClN3S B11440249 2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440249.png)
2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions in a single synthetic stage with high yields is a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: It has shown potential as an antibacterial, antifungal, and antiviral agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown strong binding interactions with viral targets, such as the RNA polymerase PB1-PB2 subunits of influenza A virus .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used to treat insomnia.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C19H16ClN3S |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16ClN3S/c1-12-6-3-4-8-14(12)21-19-18(15-10-11-16(20)24-15)22-17-9-5-7-13(2)23(17)19/h3-11,21H,1-2H3 |
InChI Key |
MBFGXNDIRVJLKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11440166.png)
![8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440174.png)

![N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11440194.png)
![3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11440200.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11440205.png)
![N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11440213.png)
![ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate](/img/structure/B11440216.png)
![Methyl 3-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B11440217.png)
![N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11440230.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B11440234.png)

![N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440247.png)
![3,3'-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11440248.png)
